molecular formula C21H17ClN2O B2763951 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole CAS No. 612049-70-4

1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole

Katalognummer: B2763951
CAS-Nummer: 612049-70-4
Molekulargewicht: 348.83
InChI-Schlüssel: VNOJQXZUQYWAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative supplied for research applications. Benzimidazole-based compounds represent a significant class of heterocyclic molecules in medicinal chemistry due to their diverse pharmacological profiles and ability to interact with various biological targets . Researchers utilize these scaffolds in developing novel therapeutic agents, with documented activities including antitumor , antimicrobial , antifungal , and antiviral applications . The structural architecture of this compound, featuring a 1-benzyl substitution and a 2-[(4-chlorophenoxy)methyl] side chain, is characteristic of molecules investigated for their potential biological properties. Similar benzimidazole derivatives have demonstrated specific binding affinities to enzymatic targets and cellular receptors, making them valuable tools for pharmacological studies and mechanism of action investigations . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this compound according to appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

1-benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-17-10-12-18(13-11-17)25-15-21-23-19-8-4-5-9-20(19)24(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJQXZUQYWAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and o-phenylenediamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of 4-chlorophenol with benzyl chloride in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions.

    Industrial Production: Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Benzodiazepine Receptor Agonism
Research indicates that compounds related to 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole can act as agonists at benzodiazepine receptors. These receptors are crucial for mediating the effects of anxiolytic and anticonvulsant drugs. A study highlighted the synthesis of derivatives that demonstrated significant anticonvulsant activity, suggesting that modifications to the benzodiazepine structure can enhance pharmacological efficacy .

Anticonvulsant Activity
The compound has shown promise in anticonvulsant activity through various pharmacological evaluations. For instance, derivatives were tested for their ability to prevent pentylenetetrazole-induced seizures in animal models. The results indicated that certain structural modifications could lead to enhanced anticonvulsant properties, with some compounds exhibiting effects comparable to established medications like diazepam .

Potential in Anxiety Disorders
Given its interaction with benzodiazepine receptors, 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole may have potential applications in treating anxiety disorders. The ability of this compound to modulate neurotransmitter systems involved in anxiety could pave the way for new therapeutic agents .

Agrochemical Applications

Intermediate in Agrochemical Synthesis
This compound serves as an important intermediate in the synthesis of agrochemicals such as difenoconazole, a fungicide widely used in agriculture. The structural characteristics of 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole allow for effective modification into various agrochemical products that enhance crop protection against fungal pathogens .

Pesticide Development
The chlorophenoxy group within the structure contributes to its efficacy as a pesticide. Research has shown that compounds with similar structures can exhibit herbicidal and insecticidal properties, making them valuable in developing new agricultural solutions .

Case Study: Anticonvulsant Efficacy

A recent study synthesized a series of 2-[2-(4-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives and evaluated their anticonvulsant properties. The findings demonstrated that specific substitutions on the oxadiazole ring significantly affected the compounds' ability to mitigate seizures induced by pentylenetetrazole. Notably, one derivative exhibited potency comparable to diazepam, indicating its potential as a therapeutic agent for epilepsy .

Research Study: Agrochemical Synthesis

In another investigation, researchers focused on the synthesis of difenoconazole using 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole as an intermediate. They characterized the reaction pathways and optimized conditions for maximum yield. The study concluded that this compound's structural attributes make it a versatile building block for developing effective agrochemicals .

Wirkmechanismus

The mechanism of action of 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with its analogs:

Compound Name 1-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzyl (4-Chlorophenoxy)methyl C21H16ClN2O 353.82 Benzimidazole, ether, chloroarene
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-Chlorobenzyl 4-Chlorophenyl C20H14Cl2N2 353.25 Benzimidazole, chloroarene
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl 4-Methoxyphenyl C21H18N2O 314.39 Benzimidazole, methoxyarene
1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazole H 2-(4-Chlorophenoxy)ethyl C15H13ClN2O 284.73 Benzimidazole, ether, chloroarene
1-[(4-Chlorophenyl)methyl]-1H-benzodiazol-2-amine 4-Chlorobenzyl NH2 C14H12ClN3 257.72 Benzimidazole, amine, chloroarene

Key Observations :

  • Electron Effects: The target compound’s (4-chlorophenoxy)methyl group combines the electron-withdrawing Cl atom with an ether linkage, differing from the electron-donating methoxy group in or the direct aryl substituents in .
  • Lipophilicity : The benzyl group enhances hydrophobicity compared to compounds with smaller substituents (e.g., H in ).
  • Synthetic Complexity: Ether linkages (e.g., phenoxymethyl) may require multi-step synthesis, such as Williamson ether reactions, compared to direct aryl coupling in .

Physicochemical Properties

  • Melting Points : Analogs with polar substituents (e.g., -NH2 in ) exhibit higher melting points due to hydrogen bonding. The target compound’s ether linkage may reduce intermolecular forces compared to , resulting in a lower melting point.

Biologische Aktivität

1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, including its interactions with biological targets, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a benzyl group and a 4-chlorophenoxy methyl group. This structural configuration is significant as it influences the compound's interaction with biological receptors.

Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines exhibit significant anticonvulsant properties. A study synthesized various derivatives, including those related to 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole, and evaluated their efficacy using pentylenetetrazole-induced seizures in animal models. The results demonstrated that certain modifications to the benzodiazole structure enhanced anticonvulsant activity, implicating the benzodiazepine receptor pathway in these effects .

CompoundAnticonvulsant ActivityMechanism
1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazoleModerateBenzodiazepine receptor agonism
EstazolamHighBenzodiazepine receptor agonism

Antitumor Activity

The compound also shows promise as an antitumor agent. In vitro studies have revealed that various benzodiazole derivatives exhibit cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups significantly enhances antitumor activity. For instance, compounds with substituted phenyl rings demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .

CompoundCell Line TestedIC50 (µg/mL)Activity
1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazoleHT29 (Colon cancer)1.98 ± 0.12Significant
DoxorubicinHT29 (Colon cancer)< 0.5Standard

The biological activity of 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole is primarily attributed to its ability to modulate GABAergic transmission through benzodiazepine receptors. This modulation leads to enhanced inhibitory neurotransmission in the central nervous system (CNS), which is crucial for its anticonvulsant effects. Additionally, its antitumor properties may stem from the induction of apoptosis in cancer cells via caspase activation pathways .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming the compound's potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including condensation of 1,2-phenylenediamine derivatives with substituted benzyl halides and chlorophenoxy intermediates. Microwave-assisted synthesis (e.g., using ethanol with catalytic HCl under controlled temperature) enhances reaction efficiency and purity by reducing side reactions . Solvent selection (polar aprotic vs. protic) and catalysts (e.g., acid/base systems) critically affect reaction kinetics and regioselectivity. For example, microwave heating at 80–100°C with 0.05% HCl in ethanol achieves ~75% yield for analogous benzimidazoles, as demonstrated in stepwise protocols .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization?

  • NMR : 1^1H and 13^13C NMR verify substitution patterns, with aromatic protons in the benzodiazole ring appearing as doublets (δ 7.2–8.1 ppm) and the benzyl group’s methylene protons as singlets (δ 4.8–5.2 ppm) .
  • X-ray crystallography : Programs like SHELX refine crystal structures by analyzing electron density maps, resolving ambiguities in bond lengths (e.g., C–N bonds in the diazole ring: 1.32–1.38 Å) and dihedral angles between aromatic planes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap, charge distribution, and electrostatic potential surfaces. For example:

  • HOMO localization : Primarily on the benzodiazole ring, indicating nucleophilic reactivity.
  • LUMO localization : On the 4-chlorophenoxy group, suggesting electrophilic attack sites .
    These insights guide SAR modifications, such as introducing electron-withdrawing groups to enhance binding to biological targets .

Q. What methodologies validate molecular docking predictions for biological activity?

AutoDock4 integrates ligand flexibility and receptor side-chain mobility to simulate binding interactions. For benzodiazole derivatives:

  • Grid-based scoring : Evaluates binding affinity (ΔG) to targets like cytochrome P450 enzymes (e.g., −9.2 kcal/mol for CYP51 inhibition).
  • Validation : Cross-docking with known inhibitors (e.g., fluconazole) confirms pose reproducibility (RMSD < 2.0 Å) .

Q. How do photostability studies inform degradation pathways under environmental conditions?

Photolysis in organic solvents (methanol, hexane) follows first-order kinetics, with major degradation products identified via LC-MS:

  • Primary pathway : Cleavage of the chlorophenoxy-methyl bond, yielding 1-benzyl-1H-benzodiazole and 4-chlorophenol derivatives .
  • Half-life : ~48 hours under UV light (λ = 254 nm), emphasizing the need for stabilization in agrochemical formulations .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in reported biological activity across studies?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} for antifungal activity) under standardized conditions (pH 7.4, 37°C).
  • Cellular vs. enzymatic assays : Mitochondrial toxicity in mammalian cells (e.g., HepG2) may explain lower efficacy compared to in vitro enzyme inhibition .

Q. What strategies improve reproducibility in SAR studies?

  • Batch-to-batch purity checks : HPLC purity >98% (C18 column, acetonitrile/water gradient).
  • Orthogonal assays : Combine enzyme inhibition (e.g., Candida albicans CYP51) with cytotoxicity profiling to exclude off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.